6-(4-chlorophenyl)-3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Description
The compound 6-(4-chlorophenyl)-3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole belongs to a class of fused heterocyclic systems combining 1,2,4-triazole and 1,3,4-thiadiazole moieties. These structures are pharmacologically significant due to their ability to interact with diverse biological targets. The 1,2,4-triazole core is associated with therapeutic efficacy, including antimicrobial, antifungal, and anti-inflammatory activities .
Properties
Molecular Formula |
C15H13ClN6S |
|---|---|
Molecular Weight |
344.8 g/mol |
IUPAC Name |
6-(4-chlorophenyl)-3-[(3,5-dimethylpyrazol-1-yl)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C15H13ClN6S/c1-9-7-10(2)21(19-9)8-13-17-18-15-22(13)20-14(23-15)11-3-5-12(16)6-4-11/h3-7H,8H2,1-2H3 |
InChI Key |
MONNJQDTGHSUPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CC2=NN=C3N2N=C(S3)C4=CC=C(C=C4)Cl)C |
Origin of Product |
United States |
Biological Activity
The compound 6-(4-chlorophenyl)-3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a novel chemical entity that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties and mechanisms of action based on recent studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 353.81 g/mol. Its structure includes a triazole ring and a thiadiazole moiety, which are known to contribute to various biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing pyrazole and triazole structures. The pyrazole moiety in particular has been associated with various biological properties including anticancer effects. For instance, derivatives featuring similar structures have demonstrated efficacy against multiple cancer cell lines, showing IC50 values ranging from 0.3 to 24 µM for inhibiting cell proliferation and inducing apoptosis .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 0.3 | EGFR/VGFR2 inhibition |
| Compound B | H460 | 24 | Induction of apoptosis |
| Compound C | A549 | 12 | Cell cycle arrest |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that derivatives with similar frameworks exhibit broad-spectrum antimicrobial activity. For example, compounds with pyrazole rings have shown minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL against various bacterial strains .
Table 2: Antimicrobial Efficacy
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound D | 5 | E. coli |
| Compound E | 10 | S. aureus |
| Compound F | 15 | P. aeruginosa |
Anti-inflammatory Activity
In addition to its anticancer and antimicrobial properties, the compound exhibits anti-inflammatory effects. Studies have reported that similar compounds can stabilize human red blood cell membranes with percentages ranging from 86.70% to 99.25%, indicating significant anti-inflammatory potential .
The mechanisms through which This compound exerts its biological effects may involve:
- Inhibition of key enzymes : Compounds in this class often inhibit enzymes such as DNA gyrase B, which is crucial for bacterial DNA replication .
- Induction of apoptosis : The presence of specific functional groups can trigger apoptotic pathways in cancer cells.
- Antioxidant activity : Many derivatives show significant DPPH scavenging activity (up to 90%) indicating their potential as antioxidants .
Case Studies
A notable case study involved the testing of a closely related compound against human cancer cell lines (H460 and A549). The study found that the compound not only inhibited cell growth but also induced apoptosis through the activation of caspase pathways . Another study focused on its antimicrobial properties demonstrated effective inhibition against resistant bacterial strains.
Comparison with Similar Compounds
Table 1: Structural Features of Selected Triazolo-Thiadiazole Derivatives
Key Observations :
- The planar triazolo-thiadiazole core is conserved across derivatives, enabling π-π stacking interactions with biological targets .
- Dihedral angles between substituents (e.g., pyridine/phenyl in ) influence molecular conformation and binding pocket compatibility. The target compound’s pyrazolylmethyl group may introduce greater conformational flexibility compared to rigid pyridyl substituents.
Key Observations :
- The target compound’s synthesis likely involves cyclocondensation of thiosemicarbazides or thioureas with carboxylic acids, a common route for triazolo-thiadiazoles .
- Phase-transfer catalysis (e.g., tetrabutylammonium iodide) improves reaction efficiency and yield compared to traditional reflux methods .
- The use of POCl₃ as a cyclizing agent is prevalent across studies, suggesting its critical role in forming the thiadiazole ring .
Key Observations :
- The target compound’s pyrazolylmethyl substituent may enhance antifungal activity by improving hydrophobic interactions with 14-α-demethylase’s active site, similar to methoxyphenyl-pyrazole derivatives .
- Vasodilatory activity is unique to compounds synthesized via phase-transfer catalysis, possibly due to electron-rich substituents facilitating calcium channel interactions .
- Antimicrobial potency correlates with substituent electronegativity; chlorophenyl groups may outperform methoxy or phenyl in membrane penetration .
Preparation Methods
Starting Materials and Key Intermediates
4-amino-5-mercapto-1,2,4-triazole derivatives serve as primary nucleophilic precursors.
3,5-dimethyl-1H-pyrazole derivatives or their α-bromoacetyl analogues are used as electrophiles to introduce the pyrazolyl substituent.
4-chlorophenyl substituent is introduced via appropriate benzaldehyde or phenacyl bromide derivatives bearing the 4-chlorophenyl group.
General Synthetic Procedure
A typical synthesis involves the following steps:
Formation of Schiff’s base intermediate: Reaction of 4-amino-5-mercapto-1,2,4-triazole with 4-chlorobenzaldehyde to form a 4-arylideneamino-1,2,4-triazole-3-thiol intermediate.
Cyclocondensation with α-bromoacetyl derivatives: The intermediate is reacted with 2-bromo-1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone in refluxing ethanol with triethylamine as a catalyst. This step forms an intermediate which undergoes intramolecular cyclization under acidic conditions (e.g., refluxing acetic acid) to afford the triazolothiadiazole ring system bearing the pyrazolyl substituent at the 3-position and the 4-chlorophenyl substituent at the 6-position.
Purification and characterization: The crude product is purified by recrystallization and characterized by spectroscopic techniques (IR, NMR, MS) and elemental analysis.
Detailed Synthetic Scheme (Representative)
This synthetic approach is based on the well-established cyclocondensation route (Route b) and has been reported to give good yields (typically 70–75%) with high purity.
Alternative Synthetic Methods
Microwave-assisted synthesis: Some related triazolothiadiazole derivatives have been synthesized under microwave irradiation, which offers advantages such as reduced reaction times and improved yields. This method involves bromination of 4-(arylideneamino)-5-mercapto-1,2,4-triazoles followed by cyclization under microwave conditions.
One-pot synthesis using phosphorus oxychloride: 4-amino-5-substituted-1,2,4-triazole-3-thiols can be reacted with substituted aromatic carboxylic acids in the presence of phosphorus oxychloride under reflux to directly afford 3,6-disubstituted triazolothiadiazoles. This method is useful for rapid synthesis but may require careful control of reaction conditions to avoid side reactions.
Characterization and Analytical Data
The synthesized compound is typically characterized by:
Infrared spectroscopy (IR): Characteristic bands for C=N stretching (~1620 cm⁻¹), aromatic C–H, and other functional groups.
Proton Nuclear Magnetic Resonance (¹H NMR): Signals corresponding to aromatic protons, pyrazole ring protons, and methylene protons linking the pyrazole to the triazolothiadiazole core.
Carbon-13 NMR (¹³C NMR): Signals for carbon atoms in the triazole, thiadiazole, pyrazole, and aromatic rings.
Mass spectrometry (MS): Molecular ion peak confirming molecular weight.
Elemental analysis: Consistency with calculated percentages of carbon, hydrogen, nitrogen, chlorine, and sulfur.
Enhancement of Bioavailability via Nanoparticle Encapsulation (Additional Preparation Aspect)
Because the compound is sparingly water-soluble, recent research has focused on enhancing its bioavailability by encapsulation in biodegradable chitosan nanoparticles:
Ionic gelation method: Chitosan dissolved in acetic acid is mixed with the compound dissolved in DMSO/water mixture, followed by addition of sodium tripolyphosphate (TPP) to form nanoparticles.
Optimization: Particle size, zeta potential, and encapsulation efficiency depend on chitosan concentration and drug-to-polymer ratio. For example, at 0.5 mg/mL chitosan and 1:10 drug:polymer ratio, nanoparticles of ~117 nm size with 75% encapsulation efficiency were obtained.
Biological impact: Encapsulation improved bioavailability and cytotoxicity in glioma cell lines, reducing IC50 values significantly compared to non-encapsulated drug.
Summary Table of Key Preparation Parameters
| Parameter | Conditions/Values | Outcome/Notes |
|---|---|---|
| Starting materials | 4-amino-5-mercapto-1,2,4-triazole, 4-chlorobenzaldehyde, 2-bromo-1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone | Precursors for cyclocondensation |
| Solvent | Ethanol, acetic acid | Reflux conditions |
| Catalyst/base | Triethylamine (for substitution step) | Promotes nucleophilic substitution |
| Reaction time | 12–18 hours reflux | Ensures complete cyclization |
| Yield | 70–75% | High yield typical |
| Nanoparticle formulation | Chitosan 0.5 mg/mL, drug:polymer 1:10, TPP ionic gelation | Particle size ~117 nm, 75% encapsulation efficiency |
| Characterization | IR, NMR, MS, elemental analysis | Confirms structure and purity |
Q & A
Q. What are the standard synthetic protocols for preparing 6-(4-chlorophenyl)-3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole?
The synthesis typically involves multi-step reactions:
- Cyclization : Formation of the triazole-thiadiazole core via cyclization of precursors like 3-substituted-4-amino-5-mercapto-1,2,4-triazoles with sulfur-containing reagents under reflux conditions .
- Substituent Introduction : The 4-chlorophenyl and pyrazolylmethyl groups are introduced using coupling agents (e.g., diethyl oxalate) and alkylation reactions. Sodium hydride in toluene is often employed to activate intermediates .
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) or recrystallization from ethanol is used to isolate the final compound .
Q. How is the structural characterization of this compound performed?
- Spectroscopy : -NMR and -NMR confirm substituent positions and ring connectivity. For example, singlet signals in the pyrazole region (δ 2.1–2.5 ppm) indicate methyl groups .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 428.08 for [M+H]) .
- X-ray Crystallography : Used to resolve ambiguities in fused-ring systems and confirm dihedral angles between aromatic substituents .
Advanced Research Questions
Q. How can reaction yields be optimized for the triazole-thiadiazole core formation?
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to toluene, reducing side-product formation .
- Catalysts : Catalytic amounts of iodine or copper(I) iodide improve regioselectivity during heterocycle formation .
- Temperature Control : Gradual heating (60–80°C) prevents decomposition of thermally sensitive intermediates .
Q. What strategies address contradictory biological activity data in analogs of this compound?
- Structure-Activity Relationship (SAR) : Systematic variation of substituents (e.g., replacing 4-chlorophenyl with 3,4-dimethoxyphenyl) can clarify bioactivity trends. For example, electron-withdrawing groups enhance antifungal potency by improving target (e.g., 14α-demethylase) binding .
- In Silico Modeling : Molecular docking (e.g., using AutoDock Vina) identifies steric clashes or unfavorable interactions in low-activity analogs. Adjusting substituent bulkiness or polarity may resolve discrepancies .
Q. What computational methods predict the compound’s pharmacokinetic properties?
- ADMET Prediction : Tools like SwissADME assess solubility (LogP ~3.2), blood-brain barrier permeability, and CYP450 inhibition risk. High topological polar surface area (>90 Ų) suggests limited oral bioavailability .
- Molecular Dynamics Simulations : GROMACS simulations evaluate stability in lipid bilayers, critical for membrane-targeting applications .
Q. How can spectral data contradictions (e.g., unexpected NMR peaks) be resolved?
- Variable Temperature NMR : Identifies dynamic processes (e.g., ring inversion) causing peak splitting .
- 2D NMR Techniques : HSQC and HMBC correlations distinguish between overlapping signals in fused-ring systems .
- Isotopic Labeling : -labeling clarifies nitrogen connectivity in the triazole-thiadiazole core .
Methodological Challenges
Q. What are the limitations of current synthetic routes for scaling up production?
- Low Yields in Cyclization : Multi-step reactions often suffer from cumulative yield losses (e.g., 40–60% per step). Flow chemistry or microwave-assisted synthesis may improve efficiency .
- Purification Complexity : Co-eluting byproducts require advanced techniques like preparative HPLC, increasing cost and time .
Q. How do substituent electronic effects influence the compound’s stability?
- Electron-Deficient Groups : The 4-chlorophenyl group increases oxidative stability but reduces solubility. Methoxy groups improve solubility but may lower thermal stability .
- Steric Effects : Bulky substituents (e.g., 3,5-dimethylpyrazole) hinder π-π stacking in crystalline forms, affecting solid-state stability .
Biological Research Focus
Q. What experimental models validate the compound’s antifungal activity?
- In Vitro Assays : Broth microdilution (CLSI M38) against Candida albicans (MIC 8–16 µg/mL) and Aspergillus fumigatus .
- Target Validation : Recombinant 14α-demethylase inhibition assays (IC ~5 µM) confirm mechanism of action .
Q. How does the compound interact with non-target proteins?
- Proteome Profiling : Chemoproteomics (e.g., thermal shift assays) identify off-target binding to human carbonic anhydrase II, necessitating selectivity optimization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
